6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine
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Overview
Description
6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique spirocyclic structure. This compound is part of the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo further reactions with halogenated derivatives under phase transfer catalysis conditions to yield the desired spirocyclic compound . The reaction conditions often include the use of solvents like DMF and catalysts such as potassium carbonate and t-BAB .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated derivatives, organometallic reagents, and oxidizing or reducing agents. Reaction conditions often involve the use of solvents like DMF, catalysts such as potassium carbonate, and phase transfer catalysts .
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can have different biological activities and potential therapeutic applications .
Scientific Research Applications
6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can form π–π bonds with amino acid residues in proteins, stabilizing the binding site and exerting its biological effects . The compound’s ability to form hydrogen bonds and other interactions with molecular targets is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine
- 6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine
Uniqueness
6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
885266-86-4 |
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Molecular Formula |
C12H16BrN3 |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
6-bromospiro[1,3-dihydroimidazo[4,5-b]pyridine-2,1'-cycloheptane] |
InChI |
InChI=1S/C12H16BrN3/c13-9-7-10-11(14-8-9)16-12(15-10)5-3-1-2-4-6-12/h7-8,15H,1-6H2,(H,14,16) |
InChI Key |
LVKNGCKCMQRCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)NC3=C(N2)N=CC(=C3)Br |
Origin of Product |
United States |
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